Scientific Field: Industrial Chemistry
Summary of the Application: Solvent Yellow 43 is used as a colorant in the paint industry . It is known for its bright yellow color and excellent solubility in non-polar solutions .
Methods of Application: The dye is mixed with the paint to give it a bright yellow color. The amount of dye used can vary depending on the desired shade of yellow.
Results or Outcomes: The use of Solvent Yellow 43 in paint results in a vibrant yellow color. The dye is stable and resistant to UV radiation, heat, and chemicals , making the paint durable and long-lasting.
Scientific Field: Polymer Science
Summary of the Application: Solvent Yellow 43 is also used as a colorant in the plastic industry .
Methods of Application: The dye is incorporated into the plastic during the manufacturing process. The specific method can vary depending on the type of plastic and the desired end product.
Results or Outcomes: The use of Solvent Yellow 43 results in brightly colored plastic products.
Scientific Field: Electrochemistry
Summary of the Application: Small solvent molecules, such as Solvent Yellow 43, have been found to enable a previously unknown ion-transport mechanism in battery electrolytes, speeding up charging and increasing performance at low temperatures .
Methods of Application: The solvent is incorporated into the electrolyte of the battery. It forms solvation structures with lithium ions, improving ion mobility and enabling fast charging .
Results or Outcomes: The use of small solvent molecules in battery electrolytes has shown to enable fast charging and impressive battery performance at temperatures as low as -80 °C .
Summary of the Application: Solvent Yellow 43 is used as a colorant in the wax and candle industry .
Methods of Application: The dye is mixed with the wax during the candle making process. The amount of dye used can vary depending on the desired shade of yellow.
Results or Outcomes: The use of Solvent Yellow 43 in wax and candles results in a vibrant yellow color.
Summary of the Application: Solvent Yellow 43 is used in the manufacturing of inks .
Methods of Application: The dye is mixed with other ingredients during the ink manufacturing process. The specific method can vary depending on the type of ink being produced.
Results or Outcomes: The use of Solvent Yellow 43 results in brightly colored inks.
Summary of the Application: Solvent Yellow 43 is used as a colorant in the detergent industry .
Methods of Application: The dye is mixed with the detergent during the manufacturing process. The amount of dye used can vary depending on the desired color of the detergent.
Results or Outcomes: The use of Solvent Yellow 43 results in brightly colored detergents.
Summary of the Application: Solvent Yellow 43 is used as a colorant in the lubricant and fuel industry .
Methods of Application: The dye is mixed with the lubricant or fuel during the manufacturing process. The amount of dye used can vary depending on the desired color of the product.
Results or Outcomes: The use of Solvent Yellow 43 results in brightly colored lubricants and fuels.
Summary of the Application: Solvent Yellow 43 is used in the manufacturing of shoe polish .
Methods of Application: The dye is mixed with other ingredients during the shoe polish manufacturing process. The specific method can vary depending on the type of shoe polish being produced.
Results or Outcomes: The use of Solvent Yellow 43 results in brightly colored shoe polishes.
Scientific Field: Pyrotechnics
Summary of the Application: Solvent Yellow 43 is used in smoke generation for various purposes, including signaling, special effects, and military applications .
Methods of Application: The dye is incorporated into the smoke-generating compound. When the compound is ignited, it produces brightly colored smoke.
Results or Outcomes: The use of Solvent Yellow 43 results in vibrant yellow smoke. The dye’s stability ensures that the color remains consistent throughout the duration of the smoke emission .
Solvent Yellow 43 is an organic compound classified as a naphthalimide, characterized by its vibrant yellow color and fluorescent properties. Its chemical formula is , with a molecular weight of approximately 324.42 g/mol. The compound is known for its diverse applications across various fields, including medicinal chemistry, material science, and analytical chemistry, primarily due to its ability to fluoresce under specific conditions .
Solvent Yellow 43 may pose certain health and safety hazards. Specific data for Solvent Yellow 43 may be limited, but general handling guidelines for similar compounds should be followed. These include:
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral medium |
| Reduction | Sodium borohydride | Methanol or ethanol |
| Substitution | Halogens (e.g., chlorine) | Presence of a catalyst |
Research indicates that Solvent Yellow 43 exhibits potential biological activities, including:
The synthesis of Solvent Yellow 43 typically involves a multi-step process:
Industrial production methods may scale these synthetic routes, optimizing conditions for efficiency and cost-effectiveness .
Solvent Yellow 43 finds applications in various fields:
Studies on Solvent Yellow 43 have focused on its interactions with various biological systems and materials. Research highlights include:
Several compounds share structural similarities with Solvent Yellow 43. Below is a comparison highlighting their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde | Naphthalimide | Hydroxy group enhances solubility |
| N-(2-(hydrazinecarbonyl)phenyl)benzamide | Amide | Used as a precursor in the synthesis of Solvent Yellow 43 |
| N-butyl-4-(butylamino)-1H-naphthalimide | Naphthalimide | Exhibits similar fluorescent properties but different solubility characteristics |
Solvent Yellow 43 stands out due to its unique combination of butyl and butylamino groups, enhancing both solubility and reactivity. Its distinct fluorescent properties make it particularly valuable in fluorescence-based sensing and imaging applications, differentiating it from other similar compounds .
Solvent Yellow 43, formally designated as 2-Butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione, represents a prototypical naphthalimide-based fluorescent dye with the molecular formula C₂₀H₂₄N₂O₂ and a molecular weight of 324.42 g/mol [1] [6]. The compound exhibits dual Chemical Abstracts Service registry numbers, 19125-99-6 and 12226-96-9, reflecting its commercial significance and multiple synthetic pathways [6]. The molecular architecture is characterized by a fused benz[de]isoquinoline-1,3-dione core system, which forms the fundamental chromophoric unit responsible for the compound's distinctive optical properties .
The structural backbone consists of a naphthalimide framework featuring two butyl substituents positioned strategically to optimize both solubility and fluorescence characteristics . The primary butyl group is attached to the nitrogen atom at position 2 of the imide functionality, while a secondary butylamino group occupies position 6 of the aromatic system [6]. This specific substitution pattern creates an electron-donating butylamino group conjugated with the electron-accepting naphthalimide core, establishing the donor-acceptor electronic architecture essential for fluorescence behavior [8] [11].
Theoretical modeling studies utilizing density functional theory approaches have demonstrated that the naphthalimide core maintains essential planarity, with mean deviations from planarity typically less than 0.05 Å for similar benzoisoquinoline systems [12] [19]. The butyl substituents adopt extended conformations that minimize steric hindrance while maximizing favorable van der Waals interactions [9] [15]. Computational analyses reveal that the molecule possesses a significant dipole moment, with the ground state electronic distribution heavily influenced by the donor-acceptor substitution pattern [9] [15].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₂ | [1] [6] |
| Molecular Weight (g/mol) | 324.42 | [6] |
| Melting Point (°C) | 124-127 | [1] [6] |
| Density (g/cm³) | 1.174 | [1] |
| LogP | 4.643 at 25°C | [1] |
| Water Solubility (μg/L) | 50.7 at 28°C | [1] |
The electronic structure modeling reveals that the highest occupied molecular orbital is primarily localized on the butylamino substituent, while the lowest unoccupied molecular orbital is concentrated on the naphthalimide core [9] [13]. This spatial separation of frontier molecular orbitals facilitates intramolecular charge transfer upon photoexcitation, which is fundamental to the compound's fluorescence mechanism [13] [14]. Theoretical calculations predict an energy gap between these frontier orbitals that correlates well with experimental absorption maxima around 590 nanometers [9].
The fluorescence properties of Solvent Yellow 43 are intimately linked to its molecular architecture, particularly the donor-acceptor arrangement within the naphthalimide framework [8] [11]. The butylamino group functions as an electron-donating moiety, while the naphthalimide core serves as an electron-accepting system [8] [13]. This configuration enables efficient intramolecular charge transfer transitions that manifest as strong absorption around 590 nanometers and emission near 620 nanometers .
The presence of two butyl chains significantly influences the compound's solubility characteristics and aggregation behavior . The hydrophobic nature of these alkyl substituents contributes to the compound's high logarithmic partition coefficient of 4.643, indicating strong preference for organic phases over aqueous environments [1]. This lipophilic character is essential for applications in non-polar solvents and polymer matrices, where the dye maintains its fluorescence efficiency [26] [29].
Structural modifications at different positions of the naphthalimide core have been extensively studied to understand structure-activity relationships [8] [11]. Research demonstrates that amino substitution at position 6, as found in Solvent Yellow 43, promotes favorable electronic properties compared to other positional isomers [8] [20]. The specific positioning enhances the donor strength while maintaining conjugation with the electron-accepting imide functionality [8] [11].
The molecular rigidity of the benzoisoquinoline core system contributes to the compound's photostability and quantum efficiency [10] [26]. Computational studies indicate that restricted rotation around key bonds minimizes non-radiative decay pathways, thereby enhancing fluorescence quantum yields [10] [13]. The planar aromatic system facilitates π-π stacking interactions in solid-state applications while maintaining distinct molecular units to prevent excessive fluorescence quenching [10] [22].
Temperature-dependent studies reveal that the fluorescence intensity of naphthalimide derivatives like Solvent Yellow 43 exhibits strong temperature dependence, with quantum yields typically decreasing at elevated temperatures due to enhanced vibrational relaxation processes [26] [29]. The melting point range of 124-127°C reflects the balance between molecular rigidity and alkyl chain flexibility [1] [6].
Comparative analysis of Solvent Yellow 43 with structurally related yellow dyes reveals distinct advantages conferred by the naphthalimide framework . Unlike azo-based yellow dyes such as Solvent Yellow 14, which rely on nitrogen-nitrogen double bonds for chromophoric properties, Solvent Yellow 43 achieves coloration through intramolecular charge transfer within a rigid aromatic system . This fundamental difference results in superior photostability and fluorescence capabilities .
| Compound | Molecular Formula | Structural Class | Lightfastness | Fluorescence |
|---|---|---|---|---|
| Solvent Yellow 43 | C₂₀H₂₄N₂O₂ | Naphthalimide | 4/5 | Yes (620 nm) |
| Solvent Yellow 14 | C₁₇H₁₆N₄O | Monoazo | 3/5 | No |
| Solvent Yellow 82 | Not specified | Chromium complex | 5/5 | No |
| Solvent Yellow 88 | Not specified | Chromium complex | 5/5 | No |
The comparison with chromium-based yellow dyes, including Solvent Yellow 82 and Solvent Yellow 88, highlights different approaches to achieving lightfastness . While chromium complexes demonstrate superior lightfastness ratings of 5/5 compared to the 4/5 rating of Solvent Yellow 43, they lack fluorescence properties entirely . The metal-ligand coordination in chromium complexes provides exceptional stability but eliminates the possibility of fluorescence emission .
Theoretical modeling studies comparing naphthalimide derivatives with their structural analogs demonstrate that the fused ring system in Solvent Yellow 43 provides enhanced conjugation compared to simpler aromatic systems [8] [11]. The benzoisoquinoline framework offers superior electron delocalization compared to single naphthalene or benzene-based chromophores [8] [11]. This extended conjugation results in bathochromic shifts in absorption spectra and improved molar extinction coefficients [8] [13].
Electronic structure calculations reveal that naphthalimide-based dyes exhibit larger dipole moment changes upon excitation compared to azo dyes [9] [15]. This characteristic enhances solvatochromic behavior and enables fine-tuning of optical properties through solvent selection [9] [26]. The donor-acceptor nature of naphthalimides creates more pronounced charge separation in excited states compared to symmetrical aromatic systems [9] [13].
Molecular orbital analysis demonstrates that naphthalimide derivatives possess more favorable frontier orbital energy levels for fluorescence applications compared to many conventional organic dyes [9] [13]. The energy gap between highest occupied and lowest unoccupied molecular orbitals in Solvent Yellow 43 falls within the optimal range for visible light absorption and efficient fluorescence emission [9] [15].
Density functional theory represents the primary computational method employed for investigating the electronic structure and properties of Solvent Yellow 43 [9] [15]. The B3LYP functional, incorporating both local and non-local exchange-correlation terms, has proven particularly effective for geometry optimization of naphthalimide systems [9] [15]. Basis sets ranging from 6-31+G(d) to 6-311++G(d,p) provide adequate description of the electronic structure while maintaining computational efficiency [9] [15].
Time-dependent density functional theory calculations enable accurate prediction of electronic transition energies and oscillator strengths for Solvent Yellow 43 [9] [16]. The CAM-B3LYP functional, incorporating long-range corrections, demonstrates superior performance for charge transfer transitions characteristic of donor-acceptor systems like naphthalimides [16] [24]. These calculations successfully reproduce experimental absorption maxima and provide insight into the nature of electronic transitions [9] [16].
| Method | Application | Typical Results | Accuracy |
|---|---|---|---|
| B3LYP/6-31+G(d) | Geometry optimization | Structural parameters | Good |
| TD-CAM-B3LYP | Electronic transitions | Absorption wavelengths | Excellent |
| PBE0 | Property calculations | Thermodynamic data | Very good |
| Natural Bond Orbital | Bonding analysis | Charge distribution | Good |
Vibrational frequency calculations using density functional theory methods provide detailed information about molecular dynamics and thermodynamic properties [15] [19]. These computational approaches successfully predict infrared spectra and enable assignment of vibrational modes, facilitating experimental characterization [15] [19]. The harmonic oscillator approximation generally provides adequate accuracy for fundamental vibrational frequencies of rigid naphthalimide systems [15] [16].
Solvent effects on electronic properties are modeled using continuum solvation approaches, including polarizable continuum models and integral equation formalism variants [9] [16]. These methods accurately reproduce experimental solvatochromic shifts and enable prediction of optical properties in different solvent environments [9] [26]. The calculations reveal significant sensitivity of electronic transitions to solvent polarity, consistent with the charge transfer nature of the chromophoric system [9] [26].
Natural bond orbital analysis provides detailed insight into charge distribution and bonding characteristics within Solvent Yellow 43 [9] [15]. These calculations quantify the donor strength of the butylamino substituent and acceptor capacity of the naphthalimide core [9] [13]. The analysis reveals significant charge transfer character in the ground state, which becomes more pronounced upon electronic excitation [9] [13].
Frontier molecular orbital analysis enables prediction of chemical reactivity and electronic properties [9] [13]. The spatial distribution of highest occupied and lowest unoccupied molecular orbitals provides insight into likely sites for electrophilic and nucleophilic attack [9] [15]. The energy gap between these orbitals correlates well with experimental absorption maxima and provides a measure of chemical hardness [9] [15].
Solvent Yellow 43, chemically known as 2-butyl-6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, represents a significant member of the naphthalimide class of fluorescent dyes [1] . The conventional synthesis of this compound follows well-established imidization protocols that have been refined over decades of industrial application.
The primary synthetic route involves the condensation of 1,8-naphthalic anhydride derivatives with n-butylamine under elevated temperature conditions. The reaction typically proceeds through a two-step mechanism: initial formation of an amic acid intermediate, followed by cyclization to form the final imide structure [3]. The conventional process operates at temperatures ranging from 150-200°C for 4-8 hours, achieving yields of 85-95% [4].
A detailed mechanistic pathway begins with the nucleophilic attack of n-butylamine on the carbonyl carbon of the naphthalic anhydride, leading to ring opening and formation of the amic acid intermediate. This intermediate subsequently undergoes intramolecular cyclization with elimination of water to produce the naphthalimide core structure . The reaction is thermodynamically favored due to the stability of the aromatic imide system and the entropic benefit of water elimination.
Industrial implementations of this conventional route typically employ 1-chloro-1,8-naphthalic anhydride as the starting material, which undergoes condensation with n-butylamine in the presence of methanol under reflux conditions. The process operates at 200°C with reaction times of 40 hours, yielding 86-96% of the target compound [4]. The reaction mass balance shows that for one ton of product, approximately 735 kg of 1-chloro-1,8-naphthalic anhydride and 300 kg of n-butylamine are required, with methanol serving as both solvent and reaction medium.
Recent developments in synthetic methodology have introduced several advanced approaches that offer significant improvements in efficiency, selectivity, and environmental impact. Microwave-assisted synthesis has emerged as a particularly attractive alternative, reducing reaction times from hours to minutes while maintaining high yields [6] [7].
The microwave-assisted protocol utilizes zinc acetate as a Lewis acid catalyst in a ethanol-water binary solvent system. The synthesis of N-substituted naphthalimides achieves yields exceeding 95% within 5-10 minutes at 100°C under microwave irradiation [6]. The enhanced reaction rate is attributed to the selective heating of polar molecules and the activation of molecular motion, which facilitates the formation of the imide bond.
Ionic liquid-promoted synthesis represents another significant advancement in the field. The use of 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO4) as both solvent and catalyst enables the preparation of naphthalimide derivatives under mild conditions with excellent conversions and simple isolation procedures [8] [9]. This approach offers the additional benefit of catalyst recovery and recyclability, making it environmentally desirable for industrial applications.
Continuous flow synthesis has demonstrated exceptional promise for large-scale production. Microfluidic multistage synthesis allows for precise control of reaction parameters and improved heat and mass transfer, resulting in higher conversion rates and increased yields [10] [11]. The continuous flow approach enables the optimization of residence time, temperature gradients, and reagent mixing, leading to more consistent product quality compared to traditional batch processes.
Suzuki-Miyaura cross-coupling reactions have been successfully employed for the synthesis of complex naphthalimide derivatives. These palladium-catalyzed reactions proceed under mild conditions and offer excellent functional group tolerance, making them suitable for the preparation of structurally diverse naphthalimide compounds [12].
Industrial scale production of Solvent Yellow 43 requires careful consideration of process economics, safety requirements, and environmental regulations. The scaling of laboratory methods to industrial production addresses critical factors including cost optimization, waste management, and quality consistency [3] .
The most widely adopted industrial process utilizes a multi-stage reactor system with temperature control and efficient heat recovery. The process begins with the preparation of 1,8-naphthalic anhydride through the atmospheric pressure method, which operates at 60-100°C using aqueous ammonia solutions [3]. This approach eliminates the need for pressure vessels and reduces waste water generation compared to traditional high-pressure methods.
Large-scale naphthalimide production typically employs continuous stirred-tank reactors with capacities ranging from 10,000 to 50,000 liters. The reactors are equipped with advanced temperature control systems, efficient mixing mechanisms, and automated dosing systems to ensure consistent product quality [4]. The industrial process achieves space-time yields of 0.5-1.2 kg/(L·h) depending on the specific reaction conditions and equipment configuration.
Heat integration is crucial for economic viability, with typical industrial plants recovering 70-85% of the thermal energy through heat exchangers and vapor recompression systems. The recovered heat is utilized for solvent recovery, product drying, and preheating of feed streams, significantly reducing the overall energy consumption [4].
Solvent recovery systems are integral to industrial production, with methanol recovery rates exceeding 95% through distillation and rectification processes. The recovered solvents are purified to meet recycling specifications and reused in subsequent production cycles, minimizing raw material consumption and waste generation [4].
Quality control in naphthalimide synthesis requires comprehensive analytical monitoring throughout the production process. The key parameters include chemical purity, physical characteristics, and performance properties that directly impact the final product quality [14] [15].
Chemical purity assessment employs high-performance liquid chromatography (HPLC) with UV detection at 448 nm, providing quantitative analysis of the target compound and identification of impurities [14]. The method achieves detection limits in the parts-per-million range and offers excellent precision for routine quality control applications.
Spectroscopic methods play a crucial role in structural confirmation and purity assessment. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural identification, while mass spectrometry confirms molecular weight and detects trace impurities . Infrared spectroscopy is particularly useful for monitoring the formation of the imide functionality, with characteristic absorption bands at 1701 cm⁻¹ and 1780 cm⁻¹ [6].
Physical property testing includes melting point determination, density measurement, and particle size analysis. The melting point serves as a key identity test and purity indicator, with pure Solvent Yellow 43 exhibiting a melting point of 125-127°C [16] [17]. Density measurements at 20°C should yield values of 1.17 g/cm³, while particle size analysis ensures proper distribution for end-use applications [16].
Solubility testing is essential for application performance, with standardized methods measuring solubility in various organic solvents including alcohols, ketones, and glycol ethers. The solubility in alcohol should be 250 g/L, while 1-methoxy-2-propanol solubility should reach 300 g/L [16] [17].
The implementation of green chemistry principles in naphthalimide synthesis addresses growing environmental concerns and regulatory requirements. These approaches focus on reducing environmental impact while maintaining or improving process efficiency and product quality [8] [18] [19].
Solvent-free synthesis represents a significant advancement in green chemistry applications. The reaction between naphthalic anhydride and primary amines can be conducted under neat conditions using microwave irradiation, eliminating the need for organic solvents entirely [18]. This approach reduces waste generation by 50-70% compared to conventional methods and eliminates solvent recovery requirements.
Water-based synthesis protocols have been developed that utilize water as the primary reaction medium, replacing organic solvents with environmentally benign alternatives. The use of water-ethanol binary systems with Lewis acid catalysts enables efficient imidization while maintaining high yields and selectivity [6] [19]. These aqueous systems offer improved safety profiles and reduced environmental impact.
Catalytic approaches have been developed to reduce reaction temperatures and improve atom economy. The use of copper-based catalysts in cross-coupling reactions enables the synthesis of complex naphthalimide derivatives under mild conditions with high selectivity [14]. These catalytic systems often operate at temperatures 50-100°C lower than conventional methods, reducing energy consumption and improving process sustainability.
Biocatalytic approaches represent an emerging area of green chemistry application. Enzyme-catalyzed reactions offer exceptional selectivity and operate under mild conditions, though current applications are limited to specific structural modifications rather than complete synthesis [20] [19].
Atom economy optimization focuses on designing synthetic routes that maximize the incorporation of starting materials into the final product. Modern synthetic approaches achieve atom economies exceeding 85%, compared to 60-70% for traditional methods [18]. This improvement results from the elimination of protection-deprotection sequences and the use of direct functionalization strategies.
Waste minimization strategies include the development of recyclable catalysts, solvent recovery systems, and process intensification techniques. Ionic liquid catalysts can be recovered and reused for multiple reaction cycles without significant loss of activity [8] [9]. Process intensification through microfluidic synthesis reduces waste generation by 40-60% compared to conventional batch processes [10].
Energy efficiency improvements have been achieved through the implementation of microwave heating, ultrasonic activation, and continuous flow processing. These technologies reduce energy consumption by 30-50% while improving reaction rates and product quality [6] [7] [21].
The integration of renewable feedstocks represents a long-term goal for sustainable naphthalimide synthesis. Research efforts are focused on developing bio-based naphthalic anhydride derivatives and alternative synthetic routes that utilize renewable starting materials [20] [19].